FTI-277 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

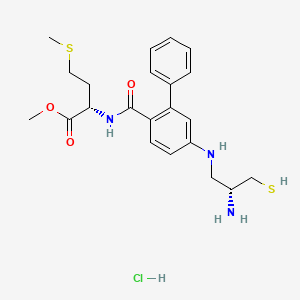

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of F-Spondin and its Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly specific inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras proteins, particularly H-Ras, FTI-277 disrupts their localization to the plasma membrane, thereby inhibiting their oncogenic signaling cascades. This guide provides an in-depth analysis of the mechanism of action of FTI-277, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: Targeting Protein Prenylation

Protein prenylation is a crucial lipid modification that facilitates the membrane association and biological activity of numerous signaling proteins. Farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases) are the key enzymes responsible for attaching farnesyl or geranylgeranyl isoprenoid groups to the C-terminus of target proteins. The Ras proteins, which are frequently mutated in human cancers, are primary substrates for FTase. The farnesylation of Ras is a prerequisite for its trafficking to the cell membrane, where it can be activated and engage downstream effector pathways that regulate cell proliferation, survival, and differentiation.[1][2] FTI-277 was developed as a peptidomimetic of the C-terminal CAAX motif of K-Ras4B, enabling it to competitively inhibit FTase.[3]

Mechanism of Action of this compound

The primary mechanism of action of FTI-277 is the potent and selective inhibition of farnesyltransferase.[4][5] This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate to the cysteine residue within the CAAX box of target proteins.

Disruption of Ras Processing and Membrane Localization

By inhibiting FTase, FTI-277 blocks the farnesylation of Ras proteins.[3] This is particularly effective against H-Ras, which, unlike K-Ras and N-Ras, does not have an alternative prenylation pathway via geranylgeranylation.[6][7] The lack of farnesylation prevents H-Ras from associating with the plasma membrane, a critical step for its activation and subsequent signaling.[3][6][7] Consequently, non-farnesylated H-Ras accumulates in the cytoplasm.[3][4]

Inhibition of Downstream Ras Signaling

The failure of Ras to localize to the plasma membrane leads to the disruption of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][3] FTI-277 has been shown to block the constitutive activation of mitogen-activated protein kinase (MAPK).[3] Interestingly, FTI-277 induces the formation of inactive Ras-Raf complexes that accumulate in the cytoplasm, effectively sequestering Raf-1 and preventing its activation at the cell membrane.[3][4]

Cellular Effects

The inhibition of Ras signaling by FTI-277 leads to several downstream cellular effects, including:

-

Inhibition of Cell Proliferation: FTI-277 has been demonstrated to inhibit the proliferation of various cancer cell lines, particularly those with activating H-Ras mutations.[6][7]

-

Induction of Apoptosis: The compound can induce programmed cell death in certain cancer cells, including drug-resistant myeloma cells.[4][5][8]

-

Inhibition of Invasion and Migration: FTI-277 has been shown to inhibit the invasive and migratory phenotypes of breast cancer cells expressing active H-Ras.[6][7][9]

-

Radiosensitization: FTI-277 can increase the sensitivity of H-Ras-transformed cells to radiation therapy.[4][5]

Quantitative Data

The potency and selectivity of FTI-277 have been characterized through various in vitro and cell-based assays.

| Parameter | Target/Cell Line | IC50 Value | Reference |

| FTase Inhibition (cell-free) | Farnesyltransferase | 500 pM | [3][4][5] |

| Ras Processing Inhibition | H-Ras | 100 nM | [3][4][5] |

| Ras Processing Inhibition | K-Ras | 10 µM | [10] |

| Cell Proliferation Inhibition (48h) | H-Ras-MCF10A cells | 6.84 µM | [6][7][11] |

| Cell Proliferation Inhibition (48h) | Hs578T cells (active H-Ras) | 14.87 µM | [6][7][11] |

| Cell Proliferation Inhibition (48h) | MDA-MB-231 cells (wild-type H-Ras) | 29.32 µM | [6][7][11] |

Signaling Pathways and Experimental Workflows

FTI-277 Mechanism of Action on the Ras Signaling Pathway

Caption: FTI-277 inhibits FTase, preventing Ras farnesylation and membrane localization.

Experimental Workflow: Assessing Cell Viability via MTT Assay

Caption: Workflow for determining the IC50 of FTI-277 using an MTT cell viability assay.

Experimental Protocols

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay determines the ability of FTI-277 to inhibit the transfer of radiolabeled isoprenoids to Ras proteins.

-

Enzyme Source: Supernatants from 60,000 x g centrifugation of human Burkitt lymphoma (Daudi) cell lysates are used as the source of FTase and GGTase I.[5]

-

Substrates: [3H]farnesyl pyrophosphate and [3H]geranylgeranyl pyrophosphate serve as the isoprenoid donors. H-Ras-CVLS and H-Ras-CVLL are used as the protein substrates for FTase and GGTase I, respectively.[5]

-

Inhibition Studies: The assay measures the inhibition of the transfer of the radiolabeled isoprenoid to the respective H-Ras substrate in the presence of varying concentrations of FTI-277.[5]

-

Detection: The amount of radioactivity incorporated into the Ras protein is quantified to determine the level of enzyme inhibition.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of FTI-277 on cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 8,000–14,000 cells per well.[5]

-

Treatment: Cells are treated with two-fold serial dilutions of FTI-277 for a specified duration (e.g., 96 hours).[4]

-

MTT Addition: Following treatment, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[4]

-

Solubilization: The resulting insoluble formazan crystals are solubilized with a solvent such as DMSO.[4][5]

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[4][5]

-

Data Analysis: IC50 values are calculated by regression analysis of the linear portion of the dose-response curve.[4][5]

Ras Activity Assay

This assay measures the levels of active, GTP-bound Ras.

-

Cell Treatment: Cells, such as MDA-MB-231, are treated with FTI-277 (e.g., 50 µM for 24 hours) and may be stimulated with an agonist like epidermal growth factor (EGF) (e.g., 10 ng/ml for 30 minutes).[6][7]

-

Cell Lysis and Fractionation: Cells are lysed, and membrane and whole-cell lysate fractions are prepared.[6][7]

-

Pull-down Assay: The level of Ras-GTP is measured using a Ras assay reagent, which typically involves a pull-down with a protein that specifically binds to the GTP-bound form of Ras (e.g., Raf-1 RBD).[6][7]

-

Immunoblot Analysis: The precipitated Ras-GTP is then detected and quantified by immunoblotting using antibodies specific for different Ras isoforms (e.g., anti-H-Ras or anti-N-Ras).[6][7]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12][13][14]

-

Cell Preparation: Adherent cells are detached using a gentle dissociation agent like trypsin, while suspension cells are collected directly. Cells are then washed with PBS.[13]

-

Staining: Cells are resuspended in an Annexin V binding buffer and incubated with fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI.[12][14]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[12][13]

Conclusion

This compound is a powerful research tool for investigating the roles of farnesyltransferase and Ras signaling in cellular processes and disease. Its high potency and selectivity for FTase, particularly in its effects on H-Ras, make it a valuable compound for dissecting the complexities of oncogenic signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cancer biology and targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. medkoo.com [medkoo.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

FTI-277 Hydrochloride: A Potent and Selective Farnesyltransferase Inhibitor for Oncogenic Ras Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a highly potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, most notably the Ras family of small GTPases. By disrupting the farnesylation-dependent membrane localization of Ras, FTI-277 effectively antagonizes oncogenic Ras signaling, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its effects on key signaling pathways. Detailed experimental protocols and a summary of its biological activity across different cancer cell lines are presented to facilitate further research and drug development efforts in the field of oncology.

Introduction

The Ras proteins (H-Ras, K-Ras, and N-Ras) are central regulators of signal transduction pathways that control cell growth, differentiation, and survival.[1][2] Activating mutations in Ras genes are found in approximately 20-30% of all human cancers, making the Ras signaling cascade a prime target for anti-cancer drug development.[1] The biological function of Ras proteins is critically dependent on their localization to the inner surface of the plasma membrane, a process initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif.[3][4] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][5]

Farnesyltransferase inhibitors (FTIs) were developed to specifically block this initial and essential step in Ras processing.[2][6] this compound is a prominent member of this class of inhibitors, demonstrating high potency and selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).[7][8] This guide delves into the technical details of FTI-277, providing valuable information for researchers investigating its therapeutic potential.

Chemical Properties of this compound

This compound is the hydrochloride salt of FTI-277, a methyl ester derivative of FTI-276.[9][10] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1'-biphenyl]-2-yl]carbonyl]-L-methionine, methyl ester, hydrochloride | [11] |

| Molecular Formula | C22H30ClN3O3S2 | [8] |

| Molecular Weight | 484.07 g/mol | [7][8] |

| CAS Number | 180977-34-8 | [8][12] |

| Appearance | A solid | [11] |

| Solubility | DMSO: 97 mg/mL (200.38 mM) Ethanol: 12 mg/mL (24.79 mM) Water: 14 mg/mL (28.92 mM) | [7][8] |

Mechanism of Action

FTI-277 acts as a competitive inhibitor of FTase, mimicking the CAAX motif of its protein substrates.[12][13] By binding to the active site of FTase, FTI-277 prevents the transfer of the farnesyl pyrophosphate (FPP) group to Ras and other farnesyl-acceptor proteins.[5][14] The inhibition of farnesylation has several downstream consequences:

-

Inhibition of Ras Membrane Localization: Unfarnesylated Ras proteins are unable to anchor to the plasma membrane, preventing their interaction with downstream effectors and subsequent activation of pro-proliferative signaling pathways.[15]

-

Accumulation of Inactive Ras-Raf Complexes: FTI-277 treatment leads to the accumulation of inactive Ras/Raf complexes in the cytoplasm.[7][14]

-

Blockade of MAPK Pathway: By preventing Ras activation, FTI-277 effectively blocks the constitutive activation of the mitogen-activated protein kinase (MAPK) cascade, a key downstream signaling pathway of Ras.[7][16]

-

Induction of Apoptosis and Cell Cycle Arrest: The disruption of Ras signaling by FTI-277 can lead to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase in some cell lines.[7][17]

It is important to note that while H-Ras is solely dependent on farnesylation, K-Ras and N-Ras can undergo alternative prenylation by GGTase I in the presence of FTIs, which may contribute to resistance in some cancer types.[15][18]

Biological Activity and Efficacy

FTI-277 has demonstrated potent biological activity in a variety of preclinical models. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.

In Vitro Efficacy

The following table summarizes the IC50 values of FTI-277 against FTase and in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Farnesyltransferase (FTase) | Cell-free enzyme assay | 500 pM | [7] |

| H-Ras Processing | Whole cell assay | 100 nM | [7][9] |

| K-Ras Processing | Whole cell assay | 10 µM | [10][16] |

| H-Ras-MCF10A (Breast Cancer) | MTT Proliferation Assay (48h) | 6.84 µM | [15][19] |

| Hs578T (Breast Cancer) | MTT Proliferation Assay (48h) | 14.87 µM | [15][19] |

| MDA-MB-231 (Breast Cancer) | MTT Proliferation Assay (48h) | 29.32 µM | [15][19] |

| H929 (Multiple Myeloma, N-Ras mutant) | Cytotoxicity Assay | More sensitive than K-Ras or WT Ras lines | [20] |

| 8226 (Multiple Myeloma, K-Ras mutant) | Cytotoxicity Assay | Less sensitive than N-Ras mutant line | [20] |

| U266 (Multiple Myeloma, WT Ras) | Cytotoxicity Assay | Less sensitive than N-Ras mutant line | [20] |

| A549 (Lung Cancer) | Proliferation Assay | Inhibition at 10 µM | [11] |

Effects on Other Signaling Proteins

Beyond Ras, FTI-277 can also affect other farnesylated proteins. For instance, studies have shown that FTI-277 can induce the expression of RhoB, a member of the Rho family of GTPases that has tumor-suppressive functions.[2][21] This induction occurs at the transcriptional level and is another potential mechanism contributing to the anti-cancer effects of FTI-277.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay determines the ability of a compound to inhibit the transfer of a farnesyl or geranylgeranyl group to a protein substrate.

Materials:

-

60,000 x g supernatants from human Burkitt lymphoma (Daudi) cells (as a source of FTase and GGTase I)[7][8]

-

[3H]farnesylpyrophosphate ([3H]FPP)

-

[3H]geranylgeranylpyrophosphate ([3H]GGPP)

-

H-Ras-CVLS (FTase substrate)

-

H-Ras-CVLL (GGTase I substrate)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of FTI-277 in the assay buffer.

-

In a microcentrifuge tube, combine the cell supernatant, the appropriate substrate (H-Ras-CVLS for FTase or H-Ras-CVLL for GGTase I), and the FTI-277 dilution or vehicle control.

-

Initiate the reaction by adding the radiolabeled isoprenoid ([3H]FPP for FTase or [3H]GGPP for GGTase I).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Precipitate the proteins using trichloroacetic acid (TCA).

-

Collect the protein precipitate on a filter paper and wash to remove unincorporated radiolabel.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each FTI-277 concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-15,000 cells/well and incubate for 24 hours.[7][15]

-

Treat the cells with various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) for the desired duration (e.g., 24 or 48 hours).[15][22]

-

After the incubation period, add 25 µL of MTT solution to each well and incubate for 3 hours at 37°C.[15][22]

-

Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[7][15]

-

Measure the absorbance at 540 nm using a microplate reader.[7][15]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ras Activation Assay

This pull-down assay is used to measure the levels of active, GTP-bound Ras.

Materials:

-

Cells treated with FTI-277 and/or a stimulant (e.g., EGF)

-

Mg2+ Lysis/Wash Buffer

-

Raf-1 RBD (Ras Binding Domain)-agarose beads

-

Anti-H-Ras or anti-N-Ras antibodies

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with FTI-277 for a specified time, followed by stimulation with an appropriate agonist (e.g., 10 ng/mL EGF for 30 minutes) if required.[15][22]

-

Lyse the cells in Mg2+ Lysis/Wash Buffer.

-

Incubate the cell lysates with Raf-1 RBD-agarose beads for 45 minutes at 4°C to pull down GTP-bound Ras.[22]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in Laemmli sample buffer.

-

Analyze the levels of active Ras by Western blotting using specific anti-Ras antibodies.

Conclusion

This compound is a powerful research tool for investigating the roles of farnesylation and Ras signaling in cancer biology. Its high potency and selectivity make it a valuable compound for preclinical studies aimed at developing novel anti-cancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments utilizing FTI-277, ultimately contributing to a deeper understanding of its mechanism of action and therapeutic potential. While the clinical development of FTIs has faced challenges, ongoing research continues to explore their utility, particularly in combination with other anti-cancer agents and in specific cancer subtypes where farnesylation is a key vulnerability.

References

- 1. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 9. medkoo.com [medkoo.com]

- 10. FTI 277 | CAS 1217447-06-7 | FTI277 | Tocris Bioscience [tocris.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adooq.com [adooq.com]

- 17. Growth inhibition by the farnesyltransferase inhibitor FTI-277 involves Bcl-2 expression and defective association with Raf-1 in liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. medkoo.com [medkoo.com]

- 20. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

The Role of FTI-277 in Inhibiting Ras Oncogenic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases plays a pivotal role in regulating cellular proliferation, differentiation, and survival. Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers. The localization of Ras proteins to the cell membrane, a critical prerequisite for their function, is dependent on a series of post-translational modifications initiated by farnesyltransferase (FTase). FTI-277, a potent and selective peptidomimetic inhibitor of FTase, has emerged as a key pharmacological tool to probe and disrupt Ras oncogenic signaling. This technical guide provides an in-depth analysis of the mechanism of action of FTI-277, its effects on downstream signaling cascades, and detailed experimental protocols for its application in research settings.

Introduction: The Ras Signaling Pathway and the Rationale for Farnesyltransferase Inhibition

The Ras proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by upstream signals, GTP-bound Ras recruits and activates a multitude of downstream effector proteins, thereby initiating signaling cascades that drive cell growth and survival.[1] A crucial step in the maturation and function of Ras proteins is their post-translational modification, which begins with the farnesylation of a cysteine residue within the C-terminal CAAX motif.[1][2] This lipid modification, catalyzed by farnesyltransferase (FTase), facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a subcellular localization essential for its interaction with downstream effectors.[1][3]

FTI-277 is a synthetic peptidomimetic that mimics the CAAX motif of K-Ras4B.[4][5] It competitively inhibits FTase, thereby preventing the farnesylation of Ras and other farnesylated proteins.[2][6] This inhibition leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in oncogenic signaling at the cell membrane.[3][4][5]

Mechanism of Action of FTI-277

FTI-277's primary mechanism of action is the potent and selective inhibition of farnesyltransferase.[5][6] This action disrupts the initial and rate-limiting step in the post-translational modification of Ras proteins.[3]

Key consequences of FTase inhibition by FTI-277 include:

-

Prevention of Ras Farnesylation: FTI-277 directly blocks the transfer of a farnesyl group to the cysteine residue in the CAAX box of Ras proteins.[1][2]

-

Inhibition of Membrane Localization: Unfarnesylated Ras proteins are unable to efficiently translocate to and anchor at the plasma membrane.[1][3] Western blot analysis of cell lysates treated with FTI-277 shows an accumulation of the unprocessed, higher molecular weight form of H-Ras in the cytoplasm, with a corresponding decrease in the membrane fraction.[3]

-

Isoform-Specific Effects: While FTI-277 is highly effective against H-Ras, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited.[1][3] This escape mechanism can confer resistance to FTI treatment in cancers driven by K-Ras or N-Ras mutations.[1][3] However, FTI-277 has been shown to inhibit K-Ras4B processing at higher concentrations.[2][4][5]

Impact on Downstream Signaling Pathways

By preventing Ras activation at the cell membrane, FTI-277 effectively attenuates the signal transduction through its key downstream effector pathways.

The Raf/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade downstream of Ras that regulates cell proliferation, differentiation, and survival. FTI-277 has been demonstrated to block the constitutive activation of the MAPK pathway in H-Ras transformed cells.[2][4][5]

-

Inhibition of Raf Activation: In the presence of FTI-277, the unprocessed H-Ras accumulates in the cytoplasm where it can still bind to Raf. However, this cytoplasmic Ras-Raf complex is inactive, and Raf kinase is not activated.[4][5]

-

Reduced ERK Phosphorylation: The lack of Raf activation leads to a subsequent decrease in the phosphorylation and activation of MEK and ERK1/2.[7]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of Ras, playing a significant role in cell survival, growth, and metabolism. The effect of FTI-277 on this pathway can be context-dependent.

-

Inhibition in Some Cancers: In certain cancer cell types, such as head and neck squamous cell carcinoma, FTI-277 has been shown to decrease the phosphorylation of mTOR, a downstream target of the PI3K/Akt pathway.[7]

-

Activation in Other Cell Types: Interestingly, in vascular smooth muscle cells, FTI-277 has been reported to up-regulate PI3K/Akt signaling, leading to the inhibition of apoptosis and calcification.[8][9] This suggests that the impact of FTI-277 on the PI3K/Akt pathway can be cell-type specific and may involve off-target effects or the inhibition of other farnesylated proteins that regulate this pathway.

Quantitative Data on FTI-277 Activity

The following tables summarize the quantitative data on the inhibitory effects of FTI-277 from various studies.

| Parameter | Value | Cell Line/System | Reference |

| FTase Inhibition (in vitro) | |||

| IC₅₀ | 500 pM | Cell-free assay | [4][5][6] |

| Ras Processing Inhibition (in cells) | |||

| IC₅₀ | 100 nM | H-Ras processing in whole cells | [4][5][6] |

| Anti-proliferative Activity (IC₅₀) | |||

| 6.84 µM (48h) | H-Ras-MCF10A (active H-Ras) | [3] | |

| 14.87 µM (48h) | Hs578T (active H-Ras) | [3] | |

| 29.32 µM (48h) | MDA-MB-231 (wild-type H-Ras) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of FTI-277.

Cell Culture and FTI-277 Treatment

-

Cell Lines: A variety of cancer cell lines with different Ras mutation statuses can be used, such as H-Ras transformed NIH 3T3 cells, MDA-MB-231 (wild-type H-Ras and N-Ras), H-Ras-MCF10A (active H-Ras mutant), and Hs578T (active H-Ras mutant).[2][3]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

FTI-277 Preparation: FTI-277 is typically dissolved in DMSO to prepare a stock solution (e.g., 10-20 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration immediately before use. Control cells should be treated with an equivalent amount of DMSO.

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of FTI-277 (e.g., 0-50 µM) for the desired duration (e.g., 24-96 hours), depending on the assay.[3][6]

Western Blot Analysis for Ras Processing and Signaling Pathway Inhibition

-

Objective: To assess the effect of FTI-277 on Ras processing (farnesylation) and the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK).

-

Procedure:

-

Cell Lysis: After treatment with FTI-277, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total Ras, specific Ras isoforms (H-Ras, K-Ras, N-Ras), phosphorylated and total ERK, phosphorylated and total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Unfarnesylated Ras will appear as a slower-migrating band compared to the farnesylated form.[3]

-

Cell Proliferation/Viability Assay (MTT Assay)

-

Objective: To determine the effect of FTI-277 on the proliferation and viability of cancer cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 8,000-14,000 cells/well and allowed to attach overnight.[6]

-

Treatment: The cells are treated with serial dilutions of FTI-277 (e.g., 0-50 µM) for a specified period (e.g., 48 or 96 hours).[3][6]

-

MTT Addition: After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

-

Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of DMSO.[6]

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC₅₀ value is calculated by regression analysis of the dose-response curve.[6]

-

In Vitro Invasion and Migration Assays

-

Objective: To evaluate the effect of FTI-277 on the invasive and migratory potential of cancer cells.

-

Procedure (Invasion Assay):

-

Chamber Preparation: Transwell inserts with 8 µm pore size are coated with Matrigel.

-

Cell Seeding: Cells are serum-starved overnight, harvested, and resuspended in serum-free medium. A suspension of cells (e.g., 5 x 10⁴ cells) is added to the upper chamber of the Transwell insert in the presence of different concentrations of FTI-277 (e.g., 0, 10, 20 µM).[3]

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for 24-48 hours at 37°C.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invading cells is counted under a microscope.

-

-

Procedure (Migration Assay): The procedure is similar to the invasion assay, but the Transwell inserts are not coated with Matrigel.[3]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: The Ras signaling pathway and the inhibitory action of FTI-277.

Experimental Workflow

Caption: A generalized workflow for studying the effects of FTI-277.

Conclusion

FTI-277 serves as an invaluable tool for dissecting the intricacies of Ras oncogenic signaling. Its ability to potently and selectively inhibit farnesyltransferase provides a direct means to investigate the consequences of disrupting Ras processing and membrane association. This technical guide has outlined the core principles of FTI-277's mechanism of action, its impact on key downstream pathways, and has provided a framework of experimental protocols for its effective use in a research setting. The continued study of FTI-277 and other farnesyltransferase inhibitors will undoubtedly contribute to a deeper understanding of Ras-driven tumorigenesis and may pave the way for novel therapeutic strategies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck carcinoma HEp-2 and HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis [ideas.repec.org]

FTI-277 Hydrochloride: A Potent Inhibitor of H-Ras-Driven Oncogenic Signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins. This technical guide provides a comprehensive overview of FTI-277's mechanism of action, with a particular focus on its differential effects on H-Ras and K-Ras signaling pathways. It summarizes key quantitative data, details common experimental protocols for its use, and provides visual representations of the underlying biological processes and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery investigating Ras-dependent malignancies.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue within the C-terminal CAAX motif, a reaction catalyzed by farnesyltransferase (FTase).[1][2] Inhibition of FTase has therefore emerged as a promising therapeutic strategy to antagonize Ras-driven tumorigenesis.[3]

FTI-277 is a CAAX peptidomimetic that demonstrates high potency in inhibiting FTase and subsequently blocking the processing and membrane localization of specific Ras isoforms.[4][5] This guide delves into the specifics of FTI-277's effects on H-Ras and K-Ras pathways, highlighting its selectivity and the implications for its therapeutic application.

Mechanism of Action

FTI-277 functions by competitively inhibiting the enzyme farnesyltransferase.[1][2] This inhibition prevents the transfer of a farnesyl pyrophosphate group to the cysteine residue of the CAAX box of target proteins, most notably H-Ras.[3]

Effect on H-Ras

H-Ras is exclusively farnesylated. Consequently, inhibition of FTase by FTI-277 effectively blocks its post-translational modification.[3][6] This leads to the accumulation of unprocessed, non-farnesylated H-Ras in the cytoplasm.[5][7] Cytoplasmic H-Ras is unable to anchor to the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors such as Raf.[5][8] Although cytoplasmic, unfarnesylated H-Ras can still bind to Raf, it forms an inactive complex that fails to activate the downstream MAPK/ERK signaling cascade.[5][7] This selective blockade of H-Ras signaling is a key feature of FTI-277's anti-cancer activity.[3][9]

Effect on K-Ras

The effect of FTI-277 on K-Ras is more complex. Unlike H-Ras, K-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited.[3][10] This alternative modification allows K-Ras to still localize to the cell membrane and activate downstream signaling pathways, rendering it less sensitive to FTase inhibitors alone.[10][11] While FTI-277 can inhibit K-Ras processing and signaling, it requires significantly higher concentrations (approximately 100-fold more) than those needed to inhibit H-Ras.[5] For effective inhibition of K-Ras-driven cellular processes, a dual-inhibitor approach, combining FTI-277 with a GGTase I inhibitor, is often necessary.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of FTI-277 from various in vitro studies.

| Parameter | Value | Assay Condition | Reference |

| FTase IC50 | 500 pM | Cell-free assay | [5][7] |

| GGTase I IC50 | 50 nM | Cell-free assay | [5] |

| H-Ras Processing IC50 | 100 nM | Whole cells | [5][7] |

Table 1: In Vitro Inhibitory Concentrations of FTI-277

| Cell Line | Ras Mutation Status | Assay | IC50 Value | Duration | Reference |

| H-Ras-MCF10A | Active H-Ras (G12D) | Proliferation (MTT) | 6.84 µM | 48 h | [3][6] |

| Hs578T | Active H-Ras (G12D) | Proliferation (MTT) | 14.87 µM | 48 h | [3][6] |

| MDA-MB-231 | Wild-type H-Ras and N-Ras | Proliferation (MTT) | 29.32 µM | 48 h | [3][6] |

| NCI-H929 | Activated N-Ras | Cytotoxicity | More sensitive than K-Ras lines | - | [11] |

| RPMI 8226 | Activated K-Ras | Cytotoxicity | Less sensitive than N-Ras line | - | [11] |

| U266 | Wild-type Ras | Cytotoxicity | Less sensitive than N-Ras line | - | [11] |

Table 2: Anti-proliferative and Cytotoxic Effects of FTI-277 on Various Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of FTI-277.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines MDA-MB-231 (wild-type H-Ras and N-Ras), H-Ras-MCF10A (stably expressing active H-Ras), and Hs578T (endogenously expressing active H-Ras) are commonly used.[3][6] Myeloma cell lines such as NCI-H929, RPMI 8226, and U266 are also utilized to study Ras mutation-specific effects.[11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]

-

FTI-277 Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[13] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are incubated with FTI-277 for specified durations (e.g., 24 to 96 hours) depending on the assay.[3][7]

Cell Proliferation Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5x10^3 to 1.4x10^4 cells per well and allowed to adhere overnight.[3][7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of FTI-277 (e.g., 0, 10, 20, 50 µM) or vehicle control.[3][6]

-

Incubation: Cells are incubated for a specified period, typically 48 or 96 hours.[3][7]

-

MTT Addition: 25 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 3 hours at 37°C.[3]

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[3][7]

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[3][7]

Ras Activation Assay

-

Cell Treatment and Lysis: Cells are treated with FTI-277 (e.g., 50 µM for 24 hours) and may be stimulated with a growth factor like EGF (e.g., 10 ng/mL for 30 minutes).[3][6] Cells are then lysed in a magnesium-containing lysis buffer.[3]

-

GTP-Ras Pulldown: The cell lysates are incubated with a Ras-binding domain (RBD) of an effector protein (like Raf-1) fused to an affinity tag (e.g., GST) and coupled to beads to pull down GTP-bound (active) Ras.[3]

-

Western Blotting: The pulled-down proteins are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for H-Ras or N-Ras to detect the levels of active Ras.[3]

Cell Invasion Assay

-

Chamber Preparation: Matrigel-coated transwell inserts (8 µm pore size) are used.

-

Cell Seeding: Cells are pre-treated with FTI-277 (e.g., 0, 10, 20 µM) and then seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS or EGF.[6]

-

Incubation: The chambers are incubated for a period that allows for invasion (e.g., 24 hours).

-

Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.[3]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Discovery and Development of FTI-277: A CAAX Peptidomimetic Inhibitor of Farnesyltransferase

Introduction

The Ras family of small GTPases acts as a critical molecular switch in signal transduction pathways that regulate cellular proliferation, differentiation, and survival. The aberrant activation of Ras proteins, frequently caused by mutation, is a hallmark of approximately 30% of all human cancers. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane. The initial and obligatory step in this process is farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CAAX" motif.[1][2] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2]

The absolute requirement of farnesylation for Ras function identified FTase as a compelling target for anticancer drug development. The strategy centered on the hypothesis that inhibiting FTase would prevent Ras membrane association, thereby abrogating its oncogenic signaling.[3] FTI-277 emerged from this effort as a potent and selective farnesyltransferase inhibitor (FTI), designed as a peptidomimetic of the CAAX sequence to competitively block the enzyme's active site.[1][4] This technical guide details the discovery, mechanism of action, and preclinical development of FTI-277.

Discovery and Biochemical Characterization

FTI-277 was developed as the methyl ester derivative of FTI-276.[1][4] FTI-276 itself was rationally designed as a peptide mimetic of the C-terminal Cys-Val-Ile-Met (CVIM) sequence of the K-Ras4B protein.[4] This design allows it to act as a competitive inhibitor, occupying the CAAX binding site on FTase.

In Vitro Enzyme Inhibition

Initial characterization involved cell-free assays to determine the potency and selectivity of these compounds against FTase and the closely related enzyme, geranylgeranyltransferase I (GGTase I). FTI-276 demonstrated picomolar potency against FTase and a high degree of selectivity.[4] FTI-277 is also highly potent and maintains approximately 100-fold selectivity for FTase over GGTase I.[5]

| Compound | Target Enzyme | IC50 Value |

| FTI-276 | FTase | 500 pM[4] |

| FTI-276 | GGTase I | 50 nM[4] |

| FTI-277 | FTase | 500 pM[3][5] |

| FTI-277 | GGTase I | ~100-fold less potent than vs. FTase[5] |

| Table 1: In Vitro Inhibitory Potency of FTI-276 and FTI-277 against Prenyltransferases. |

Mechanism of Action and Cellular Effects

FTI-277 blocks oncogenic Ras signaling by preventing the farnesylation necessary for its membrane localization and subsequent activation of downstream effectors.

Inhibition of Ras Processing and Signaling

In whole-cell assays, FTI-277 potently inhibits the processing of H-Ras but does not affect the processing of proteins that are exclusively geranylgeranylated, such as Rap1A.[4][5] This inhibition of farnesylation leads to the accumulation of unprocessed, non-farnesylated H-Ras in the cytoplasm.[4][5] While this cytoplasmic H-Ras can still bind to its primary effector, Raf kinase, the resulting Ras/Raf complexes are inactive.[4] By sequestering Raf in these inert cytoplasmic complexes, FTI-277 effectively prevents the activation of the downstream mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), a critical pathway for oncogenic signaling.[1][4][5]

Differential Effects on Ras Isoforms and Alternative Prenylation

A key finding in the development of FTIs was the observation that while H-Ras is solely dependent on farnesylation for membrane targeting, K-Ras and N-Ras can undergo alternative prenylation.[6] When FTase is inhibited, these isoforms can instead be modified by GGTase I, allowing them to still localize to the membrane and signal.[6] This mechanism confers resistance to FTIs in cancers driven by K-Ras or N-Ras mutations. Consequently, FTI-277 is most effective against tumors where H-Ras is the primary oncogenic driver.[6]

Anti-proliferative and Pro-apoptotic Activity

FTI-277 demonstrates potent anti-proliferative effects, particularly in cell lines expressing activated H-Ras.[6] It also inhibits cell growth and induces apoptosis in various cancer cell types, including drug-resistant myeloma cells.[5][7] Furthermore, FTI-277 has been shown to act as a radiosensitizer, increasing apoptosis in H-ras-transformed cells following irradiation.[5][8]

| Cell Line | Ras Status | Assay | IC50 Value |

| (Generic) | H-Ras | Ras Processing | 100 nM[4][5] |

| H-Ras-MCF10A | Active H-Ras (G12D) | Proliferation (48h) | 6.84 µM[6] |

| Hs578T | Active H-Ras (G12D) | Proliferation (48h) | 14.87 µM[6] |

| MDA-MB-231 | Wild-type H-Ras, N-Ras | Proliferation (48h) | 29.32 µM[6] |

| H929 (Myeloma) | Activated N-Ras | Cytotoxicity | Most sensitive of myeloma lines tested[7] |

| Table 2: Cellular Activity and Potency of FTI-277. |

Experimental Protocols

The characterization of FTI-277 involved a series of standard and specialized biochemical and cell-based assays.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

FTI-277 Hydrochloride: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly specific peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, FTI-277 disrupts its localization to the cell membrane, thereby inhibiting its downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway. This targeted inhibition leads to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis in various cancer cell lines, particularly those with activating H-Ras mutations. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its inhibitory activity, effects on cellular processes, and the experimental protocols used for its characterization.

Introduction

The Ras family of proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and survival.[1] Their activity is contingent upon a series of post-translational modifications, initiated by the covalent attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1] Constitutive activation of Ras signaling, often due to mutations, is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.

This compound is a synthetic peptidomimetic designed to mimic the CAAX motif of K-Ras4B.[2] It acts as a potent and selective inhibitor of FTase, demonstrating significantly less activity against the related enzyme geranylgeranyltransferase I (GGTase I).[2] This specificity allows for the targeted disruption of farnesylation-dependent signaling pathways.

Biochemical Properties and In Vitro Activity

This compound exhibits potent inhibitory activity against FTase in cell-free assays and effectively blocks Ras processing in whole cells. Its efficacy has been demonstrated across a range of cancer cell lines, with varying sensitivities often correlated with the specific Ras isoform that is mutated or overexpressed.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is summarized in the table below, presenting IC50 values against its primary target and various cancer cell lines.

| Target/Cell Line | IC50 Value | Assay Type | Reference |

| Farnesyltransferase (FTase) | 500 pM | Cell-free enzyme activity assay | [3][4] |

| H-Ras Processing | 100 nM | Whole cell assay | [3][4] |

| K-Ras Processing | 10 µM | Whole cell assay | [5] |

| H-Ras-MCF10A (breast cancer) | 6.84 µM | MTT cell proliferation assay (48h) | [6] |

| Hs578T (breast cancer) | 14.87 µM | MTT cell proliferation assay (48h) | [6] |

| MDA-MB-231 (breast cancer) | 29.32 µM | MTT cell proliferation assay (48h) | [6] |

| H929 (multiple myeloma, N-Ras mutant) | More sensitive than K-Ras or WT Ras lines | Cell proliferation assay | [7] |

| 8226 (multiple myeloma, K-Ras mutant) | Less sensitive than N-Ras mutant line | Cell proliferation assay | [7] |

| U266 (multiple myeloma, wild-type Ras) | Less sensitive than N-Ras mutant line | Cell proliferation assay | [7] |

Mechanism of Action: Inhibition of the Ras-Raf-MAPK Signaling Pathway

This compound's primary mechanism of action involves the disruption of the Ras signaling cascade. By inhibiting FTase, FTI-277 prevents the farnesylation of Ras proteins. This lipid modification is essential for anchoring Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent interaction with downstream effector proteins.

The inhibition of Ras farnesylation by FTI-277 leads to the accumulation of unfarnesylated, inactive Ras in the cytoplasm.[2] Although this cytoplasmic Ras can still bind to its downstream effector, Raf-1, the resulting Ras-Raf complex remains inactive.[2][4] Consequently, the recruitment of Raf-1 to the plasma membrane is blocked, preventing the activation of the downstream mitogen-activated protein kinase (MAPK) cascade, which includes MEK and ERK.[1][2] The blockade of this critical signaling pathway ultimately results in the observed anti-proliferative and pro-apoptotic effects of FTI-277.

Experimental Protocols

The biochemical properties and cellular effects of this compound are characterized using a variety of standard laboratory techniques. Detailed methodologies for key assays are provided below.

Farnesyltransferase (FTase) Activity Assay

This assay measures the enzymatic activity of FTase and its inhibition by compounds like FTI-277. A common method is a fluorescence-based assay.

Principle: The assay utilizes a dansylated peptide substrate that mimics the C-terminal CAAX motif of Ras. Upon farnesylation by FTase, the local environment of the dansyl group changes, leading to an increase in fluorescence intensity.

Materials:

-

Purified farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)

-

This compound

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and FPP.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding purified FTase to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[8][9][10]

-

Calculate the percentage of inhibition for each concentration of FTI-277 and determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of FTI-277 on cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 48 or 96 hours).[3][6]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[11][12]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Ras Activation Assay (Pull-Down Assay)

This assay is used to determine the levels of active, GTP-bound Ras in cells following treatment with FTI-277.

Principle: The Ras-binding domain (RBD) of the Raf-1 effector protein has a high affinity for the GTP-bound (active) form of Ras but not the GDP-bound (inactive) form. A GST-tagged Raf-1 RBD fusion protein is used to selectively pull down active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

Materials:

-

Cell lysates from control and FTI-277-treated cells

-

GST-Raf-1 RBD fusion protein bound to glutathione-agarose beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE sample buffer

-

Primary anti-Ras antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Lyse control and FTI-277-treated cells and quantify the total protein concentration.

-

Incubate the cell lysates with GST-Raf-1 RBD-coupled agarose (B213101) beads to pull down active Ras.[14]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary anti-Ras antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of active Ras.[14]

Conclusion

This compound is a valuable research tool for investigating the role of farnesyltransferase and Ras signaling in cellular processes and disease. Its high potency and selectivity make it a powerful agent for dissecting the intricacies of the Ras-Raf-MAPK pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important biochemical probe. Further investigation into the therapeutic potential of FTI-277 and other farnesyltransferase inhibitors continues to be an active area of cancer research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

FTI-277 Hydrochloride: A Technical Guide for Studying Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that governs the subcellular localization and function of numerous proteins involved in vital signaling pathways. The Ras superfamily of small GTPases, which are frequently mutated in human cancers, are prominent examples of prenylated proteins. Farnesyltransferase (FTase) is a key enzyme that catalyzes the attachment of a 15-carbon farnesyl isoprenoid to proteins containing a C-terminal CaaX motif. FTI-277 hydrochloride is a potent and highly selective, cell-permeable peptidomimetic inhibitor of FTase. It serves as an invaluable pharmacological tool for elucidating the roles of protein farnesylation in cellular processes and represents a class of compounds with therapeutic potential. This guide provides an in-depth overview of FTI-277, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Protein Prenylation and FTI-277

Protein prenylation is a lipid modification process where either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group is covalently attached to a cysteine residue within a C-terminal "CaaX box" of a target protein.[1][2] This modification is catalyzed by three enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II).[1][2] FTase and GGTase-I recognize the CaaX motif, where 'C' is the cysteine, 'a' is typically an aliphatic amino acid, and the final 'X' residue largely determines which isoprenoid is attached.[1] Following prenylation, the 'aaX' tripeptide is proteolytically cleaved, and the new C-terminal prenylcysteine is carboxylmethylated.[2] These modifications increase the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its biological activity, including signal transduction.[2][3]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical signaling molecules whose oncogenic activity is dependent on membrane association via farnesylation.[4][5] Consequently, inhibiting FTase has been a major focus of anti-cancer drug development.[6][7] FTI-277 is the methyl ester derivative of FTI-276, a peptidomimetic designed based on the C-terminal Cys-Val-Ile-Met sequence of K-Ras4B.[5][8] It acts as a powerful and specific inhibitor of FTase, making it an excellent tool for studying the consequences of blocking protein farnesylation.[9][10]

Mechanism of Action

FTI-277 selectively inhibits farnesyltransferase, thereby blocking the farnesylation of key cellular proteins, most notably H-Ras.[5][11] Its mechanism involves:

-

Competitive Inhibition: FTI-277 mimics the CaaX motif of FTase substrates and competes for the active site of the enzyme, preventing the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the protein.[5][12]

-

Disruption of Membrane Localization: By inhibiting farnesylation, FTI-277 prevents the initial and critical step for membrane anchoring of proteins like H-Ras.[6][7] This leads to the accumulation of the unprocessed, non-farnesylated protein in the cytoplasm.[5][9]

-

Inhibition of Downstream Signaling: Since membrane localization is a prerequisite for Ras activation and its interaction with downstream effectors, FTI-277 effectively blocks oncogenic Ras signaling.[5][13] This includes preventing the activation of the c-Raf-1 kinase and the subsequent mitogen-activated protein kinase (MAPK) cascade.[5][13]

-

Differential Effects on Ras Isoforms: FTI-277 is most effective against H-Ras.[6][7] K-Ras and N-Ras can be alternatively prenylated by GGTase-I when FTase is inhibited, providing an escape mechanism.[6][7] H-Ras, however, is not a substrate for GGTase-I and is therefore more sensitive to FTase inhibition.[6][7] Higher concentrations of FTI-277 are required to inhibit K-Ras processing compared to H-Ras.[5][8]

Quantitative Data on FTI-277 Activity

The potency and selectivity of FTI-277 have been characterized in various assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of FTI-277 Against Prenyltransferases and Ras Processing

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| Farnesyltransferase (FTase) | Cell-free enzyme assay | 500 pM | [5][8][9][10] |

| Geranylgeranyltransferase I (GGTase I) | Cell-free enzyme assay | 50 nM | [5][8] |

| H-Ras Processing | Whole cell assay | 100 nM | [5][8][9][10] |

| K-Ras Processing | Whole cell assay | 10 µM | [14] |

Note: The data indicates that FTI-277 is approximately 100-fold more selective for FTase over GGTase I in vitro.[9][10]

Table 2: Anti-proliferative Activity (IC₅₀) of FTI-277 in Breast Cancer Cell Lines

| Cell Line | Ras Status | Treatment Duration | IC₅₀ Value | Reference(s) |

| H-Ras-MCF10A | Active H-Ras mutant | 48 hours | 6.84 µM | [6] |

| Hs578T | Active H-Ras mutant | 48 hours | 14.87 µM | [6] |

| MDA-MB-231 | Wild-type H-Ras | 48 hours | 29.32 µM | [6] |

Visualizations

Protein Prenylation and Processing Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. medkoo.com [medkoo.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. adooq.com [adooq.com]

Unraveling the Selectivity of FTI-277: A Technical Guide to its Preferential Inhibition of Farnesyltransferase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for the selectivity of FTI-277, a potent peptidomimetic inhibitor, for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I). Understanding this selectivity is paramount for the development of targeted cancer therapeutics aimed at inhibiting Ras signaling pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: Protein Prenylation and its Role in Signal Transduction

Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CAAX" motif of substrate proteins.[1][2] This lipid modification is essential for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras superfamily of small GTPases.[3][4] Farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) are the key enzymes that catalyze this process.[5] Dysregulation of Ras signaling is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[6]

FTI-277 is a potent inhibitor of FTase that has been instrumental in elucidating the role of farnesylation in oncogenic signaling.[7][8] Its selectivity for FTase over GGTase I is a key feature that has been extensively studied.

Quantitative Analysis of FTI-277 Inhibition

The selectivity of FTI-277 is quantitatively demonstrated by its differential inhibitory activity against FTase and GGTase I. The half-maximal inhibitory concentration (IC50) values clearly indicate a significantly higher potency of FTI-277 for FTase.

| Inhibitor | Target Enzyme | IC50 Value | Selectivity (GGTase I / FTase) | Reference |

| FTI-277 | Farnesyltransferase (FTase) | 500 pM | ~100-fold | [9][10][11] |

| FTI-277 | Geranylgeranyltransferase I (GGTase I) | 50 nM | - | [10] |

| FTI-276 (parent compound of FTI-277) | Farnesyltransferase (FTase) | 500 pM | ~100-fold | [10] |

| FTI-276 (parent compound of FTI-277) | Geranylgeranyltransferase I (GGTase I) | 50 nM | - | [10] |

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like FTI-277 relies on robust in vitro enzyme assays. Below are detailed methodologies for assessing FTase and GGTase I activity.

In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Inhibition Assay

This protocol outlines a common method for measuring the inhibition of FTase and GGTase I using a radiolabeled isoprenoid donor and a specific protein or peptide substrate.[9][11][12]

Materials:

-

Enzymes: Purified recombinant human FTase and GGTase I.

-

Isoprenoid Substrates: [³H]farnesyl pyrophosphate ([³H]FPP) and [³H]geranylgeranyl pyrophosphate ([³H]GGPP).

-

Protein/Peptide Substrates:

-

Inhibitor: FTI-277 dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer composition may vary but typically contains Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Scintillation Cocktail and Counter.

-

Filter Paper and Washing Buffers.

Procedure:

-

Preparation of Reaction Mixtures:

-

In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the assay buffer, the respective enzyme (FTase or GGTase I), and the protein/peptide substrate.

-

Add varying concentrations of FTI-277 to the experimental wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled isoprenoid substrate ([³H]FPP for FTase or [³H]GGPP for GGTase I).

-

-

Incubation:

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature to allow for the transfer of the radiolabeled isoprenoid to the substrate.

-

-

Termination of the Reaction and Separation of Products:

-

Stop the reaction by adding a quenching solution (e.g., cold acid).

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper extensively with a series of buffers (e.g., trichloroacetic acid) to remove unincorporated radiolabeled isoprenoid.

-

-

Quantification of Activity:

-

Place the dried filter paper into a scintillation vial with a scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of FTI-277 relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and the structural basis for FTI-277's selectivity.

Figure 1: Ras Signaling Pathway and FTI-277 Inhibition. This diagram illustrates the Ras signaling cascade, highlighting the critical role of farnesylation by FTase for Ras membrane localization and activation. FTI-277 potently inhibits FTase, thereby blocking this pathway. The alternative prenylation of some Ras isoforms by GGTase I is also shown.

Figure 2: Experimental Workflow for Determining FTI-277 Selectivity. This flowchart outlines the key steps involved in the in vitro inhibition assays for FTase and GGTase I, from the preparation of reagents to the final calculation of IC50 values.

Figure 3: Molecular Basis of FTI-277 Selectivity. This diagram illustrates the key factors contributing to the selective inhibition of FTase by FTI-277. The structural differences in the β-subunits of FTase and GGTase I, leading to distinct substrate specificities for the "X" residue of the CAAX motif, are central to this selectivity. FTI-277, as a peptidomimetic of a preferred FTase substrate, binds with high affinity to FTase.

Mechanism of Selectivity